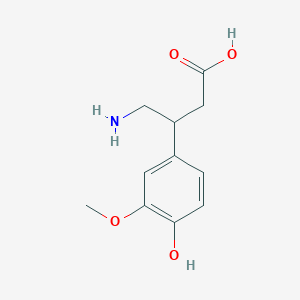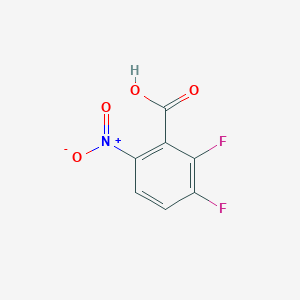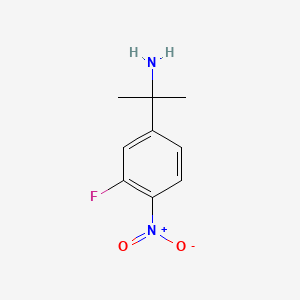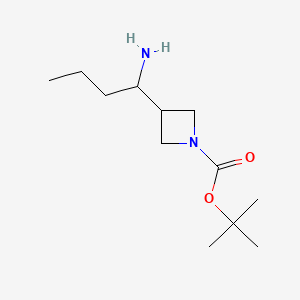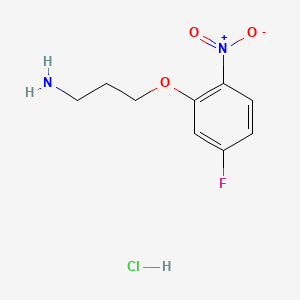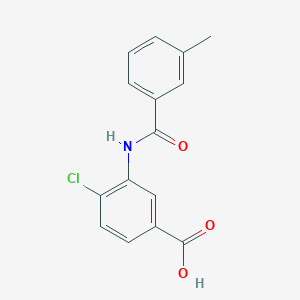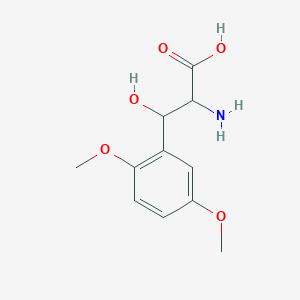
4-(Piperidin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-4-yl)-1H-indole is an organic compound that features a piperidine ring attached to an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and piperidine as the primary starting materials.
Nucleophilic Substitution: The indole undergoes a nucleophilic substitution reaction where the piperidine ring is introduced at the 4-position of the indole.
Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often used.
Reaction Conditions: The reaction is typically carried out under reflux conditions with temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing large-scale batch reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Indoles: From various substitution reactions.
科学研究应用
4-(Piperidin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.
Biological Studies: Used as a probe in biological assays to study receptor-ligand interactions.
Material Science: Investigated for its use in organic electronics and as a building block in the synthesis of novel materials.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a scaffold in combinatorial chemistry.
作用机制
The mechanism by which 4-(Piperidin-4-yl)-1H-indole exerts its effects involves:
Molecular Targets: It interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
4-(Piperidin-4-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
4-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core.
4-(Piperidin-4-yl)-1H-quinoline: Features a quinoline ring.
Uniqueness
4-(Piperidin-4-yl)-1H-indole is unique due to its indole core, which is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes it a versatile scaffold for drug development and other applications.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
4-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |
InChI 键 |
CXKVBJWYKLHQNW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=C3C=CNC3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



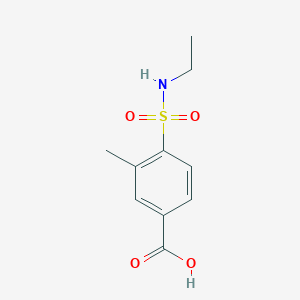
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
